(S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride
Overview
Description
(S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride is a chiral amino acid derivative. It is commonly used in the synthesis of various pharmaceuticals and biologically active compounds. The compound is known for its role in the development of drugs that target specific molecular pathways.
Mechanism of Action
Target of Action
(S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride, also known as L-Homoserine Methyl Ester Hydrochloride, is a derivative of L-Homoserine . L-Homoserine is an important compound and a building block in the chemical and pharmaceutical industry . It is involved in the biosynthesis of methionine, threonine, and isoleucine . .
Mode of Action
It’s known that l-homoserine, the parent compound, plays a crucial role in the synthesis of essential amino acids like methionine and threonine . It’s reasonable to assume that L-Homoserine Methyl Ester Hydrochloride might interact with similar biochemical pathways.
Biochemical Pathways
L-Homoserine is involved in several biochemical pathways. It is a precursor in the biosynthesis of L-methionine and S-adenosylmethionine . It’s also involved in the Methionine Metabolism Metabolic pathway
Result of Action
It’s known that l-homoserine, the parent compound, plays a crucial role in the synthesis of essential amino acids like methionine and threonine . These amino acids are vital for protein synthesis and other cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride typically involves the esterification of (S)-2-amino-4-hydroxybutanoic acid. This reaction is carried out in the presence of methanol and hydrochloric acid, which acts as a catalyst. The reaction conditions usually include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and metabolic conditions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- (S)-Benzyl 2-amino-4-hydroxybutanoate
- Ethyl 2-amino-4-hydroxybutanoate
Uniqueness
(S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride is unique due to its specific chiral configuration and functional groups. This uniqueness allows it to interact with biological molecules in a highly specific manner, making it valuable in drug development and biochemical research.
Properties
IUPAC Name |
methyl (2S)-2-amino-4-hydroxybutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-9-5(8)4(6)2-3-7;/h4,7H,2-3,6H2,1H3;1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMGWJYGVSOBAG-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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